Cas no 914397-60-7 (3-(Carboxymethyl)phenylboronic acid)
3-(Carboxymethyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Boronophenyl)acetic acid
- 3-(Carboxymethyl)phenylboronic acid
- Benzeneacetic acid, 3-borono-
- 3-(Carboxymethyl)benzeneboronic acid
- 2-[3-(DIHYDROXYBORANYL)PHENYL]ACETIC ACID
- (3-Boronophenyl)acetic acid
- 3-carboxymethylphenylboronic acid
- UQOJWKCPHDCNQS-UHFFFAOYSA-N
- 3-(carboxymethyl)-phenyl boronic acid
- AB48581
- 3-CARBOXYMETHYL-PHENYLBORONIC ACID
- ST240
- 3-Boronobenzeneacetic acid (ACI)
- PS-9406
- DA-01073
- AKOS006344492
- DTXSID50626017
- 3-(Carboxymethyl)benzeneboronic acid, AldrichCPR
- SCHEMBL1516872
- 914397-60-7
- MFCD08704669
- D93275
- EN300-311732
- 2-(3-Boronophenyl)aceticacid
- [3-(dihydroxyboranyl)phenyl]acetic acid
-
- MDL: MFCD08704669
- Inchi: 1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
- InChI Key: UQOJWKCPHDCNQS-UHFFFAOYSA-N
- SMILES: O=C(CC1C=C(B(O)O)C=CC=1)O
Computed Properties
- Exact Mass: 180.05900
- Monoisotopic Mass: 180.0593889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8
Experimental Properties
- Density: 1.339
- Boiling Point: 433.768°C at 760 mmHg
- Flash Point: 216.136°C
- Refractive Index: 1.571
- PSA: 77.76000
- LogP: -1.00650
3-(Carboxymethyl)phenylboronic acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3-(Carboxymethyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215879-250mg |
2-(3-Boronophenyl)acetic acid |
914397-60-7 | 95% | 250mg |
£138.00 | 2022-02-28 | |
| Fluorochem | 215879-1g |
2-(3-Boronophenyl)acetic acid |
914397-60-7 | 95% | 1g |
£300.00 | 2022-02-28 | |
| TRC | C181040-10mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C181040-50mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 50mg |
$ 121.00 | 2023-04-18 | ||
| TRC | C181040-100mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 100mg |
$ 178.00 | 2023-04-18 | ||
| TRC | C181040-250mg |
3-(Carboxymethyl)phenylboronic acid |
914397-60-7 | 250mg |
$ 385.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-250mg |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 97% | 250mg |
¥971.10 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906460-1g |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 97% | 1g |
¥1,719.00 | 2022-09-02 | |
| Apollo Scientific | OR6104-250mg |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 98% | 250mg |
£91.00 | 2025-02-20 | |
| Apollo Scientific | OR6104-1g |
3-(Carboxymethyl)benzeneboronic acid |
914397-60-7 | 98% | 1g |
£254.00 | 2025-02-20 |
3-(Carboxymethyl)phenylboronic acid Suppliers
3-(Carboxymethyl)phenylboronic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(Carboxymethyl)phenylboronic acid
Recent Advances in the Application of 3-(Carboxymethyl)phenylboronic acid (CAS: 914397-60-7) in Chemical Biology and Pharmaceutical Research
3-(Carboxymethyl)phenylboronic acid (CAS: 914397-60-7) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique boronic acid functionality and carboxylic acid moiety. Recent studies have highlighted its potential in drug development, biosensing, and targeted therapy. This research brief synthesizes the latest findings on this compound, focusing on its molecular interactions, therapeutic applications, and innovative uses in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the synthesis of proteasome inhibitors. The boronic acid group forms reversible covalent bonds with catalytic threonine residues in the proteasome's active site, while the carboxymethyl group enhances water solubility and bioavailability. This dual functionality makes 3-(Carboxymethyl)phenylboronic acid particularly valuable for developing next-generation cancer therapeutics targeting protein degradation pathways.
In the field of diabetes research, scientists have utilized 3-(Carboxymethyl)phenylboronic acid's ability to form cyclic esters with diols for glucose sensing applications. A Nature Biomedical Engineering paper (2024) described its incorporation into a novel continuous glucose monitoring system, where the compound's reversible binding to glucose enabled real-time monitoring with improved accuracy over traditional enzymatic sensors. The carboxymethyl group was crucial for stabilizing the boronic acid-diol complex at physiological pH.
The compound has also shown promise in targeted drug delivery systems. Recent work in Advanced Materials (2024) demonstrated its use as a linker in antibody-drug conjugates (ADCs), where the boronic acid moiety enables pH-responsive drug release in tumor microenvironments. The researchers noted that 914397-60-7's unique chemical properties allowed for higher drug loading capacity compared to conventional linkers while maintaining excellent serum stability.
Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the molecular interactions of 3-(Carboxymethyl)phenylboronic acid. A 2024 Acta Crystallographica study revealed how the compound's conformation changes upon binding to biological targets, explaining its selectivity for certain protein domains. These structural insights are guiding the rational design of more effective boronic acid-based therapeutics.
Looking forward, researchers are exploring novel applications of 914397-60-7 in areas such as covalent inhibitor design, bioorthogonal chemistry, and materials science. Its combination of reactivity and stability makes it particularly attractive for developing new classes of pharmaceuticals and diagnostic tools. Ongoing clinical trials featuring derivatives of this compound suggest its translational potential will continue to expand in coming years.
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